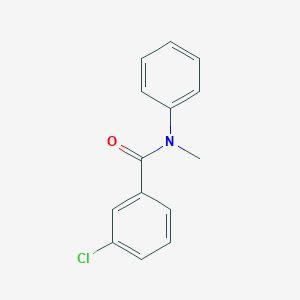
3-chloro-N-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-methyl-N-phenylbenzamide, also known as milacemide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. Milacemide has been shown to have neuroprotective, nootropic, and antidepressant effects, among others. In
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-methyl-N-phenylbenzamide is not fully understood. However, it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. Milacemide may also have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Milacemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may improve cognitive function. Milacemide has also been shown to have antioxidant properties, which may protect the brain from damage caused by oxidative stress. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been shown to increase the levels of nerve growth factor, which may promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Milacemide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been extensively studied, so there is a large body of literature on its properties and potential therapeutic applications. However, there are also some limitations to using 3-chloro-N-methyl-N-phenylbenzamide in lab experiments. For example, it has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has a relatively low potency, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-methyl-N-phenylbenzamide. One area of interest is the development of more potent analogs of 3-chloro-N-methyl-N-phenylbenzamide, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-N-methyl-N-phenylbenzamide and its effects on the brain. Finally, there is a need for more clinical trials to determine the safety and efficacy of 3-chloro-N-methyl-N-phenylbenzamide in humans.
Synthesemethoden
The synthesis of 3-chloro-N-methyl-N-phenylbenzamide involves the reaction of 3-chlorobenzoic acid with methylamine and phenylhydrazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Milacemide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have nootropic effects, which may improve cognitive function in healthy individuals and those with cognitive impairments. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been shown to have antidepressant effects, which may be useful in the treatment of depression.
Eigenschaften
Molekularformel |
C14H12ClNO |
|---|---|
Molekulargewicht |
245.7 g/mol |
IUPAC-Name |
3-chloro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12ClNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3 |
InChI-Schlüssel |
KFGDZDHOKBKEJZ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


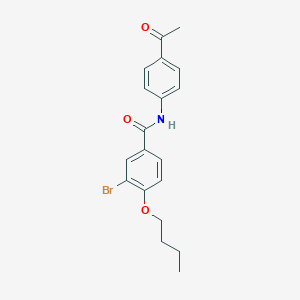
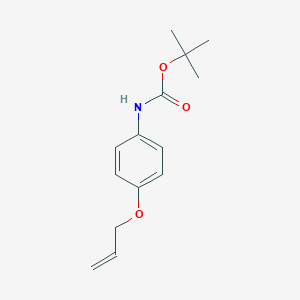
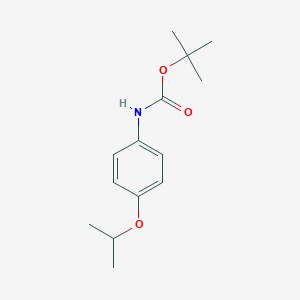
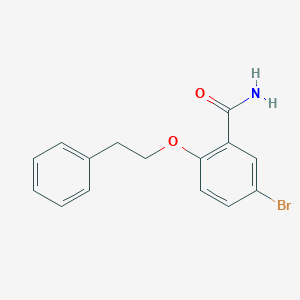
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)